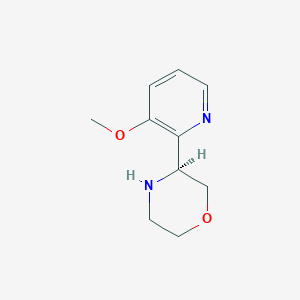

(S)-3-(3-Methoxypyridin-2-yl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(3S)-3-(3-methoxypyridin-2-yl)morpholine |

InChI |

InChI=1S/C10H14N2O2/c1-13-9-3-2-4-12-10(9)8-7-14-6-5-11-8/h2-4,8,11H,5-7H2,1H3/t8-/m1/s1 |

InChI Key |

HKPSOXBBHLZVAV-MRVPVSSYSA-N |

Isomeric SMILES |

COC1=C(N=CC=C1)[C@H]2COCCN2 |

Canonical SMILES |

COC1=C(N=CC=C1)C2COCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for S 3 3 Methoxypyridin 2 Yl Morpholine and Advanced Analogues

Stereoselective Synthesis Strategies for (S)-Configured Morpholine (B109124) Derivatives

The creation of the (S)-configured morpholine core is paramount for the biological activity of these compounds. Chemists have developed several sophisticated strategies to achieve high enantiopurity, including leveraging nature's own chiral building blocks, employing asymmetric catalysts, and controlling diastereoselectivity in cyclization reactions.

Chiral Pool Synthesis Approaches Utilizing Enantiopure Precursors

A representative synthetic route involves a four-step process starting from enantiopure amino alcohols. nih.gov This modular approach allows for variation in the substituents on the morpholine ring. For instance, the synthesis of cis-3,5-disubstituted morpholines has been achieved through a key palladium-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl bromide, generating the morpholine products as single stereoisomers. nih.gov Similarly, electrophile-induced cyclization, such as using bromine, on optically pure N-allyl-β-amino alcohols provides a direct route to highly substituted chiral morpholines. banglajol.info

Another established method is the polymer-supported synthesis, which starts from immobilized, protected amino acids like Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH. nih.gov After N-alkylation and N-acylation/sulfonylation on the solid phase, the morpholine ring is formed during acid-mediated cleavage from the resin in the presence of a reducing agent, yielding the target morpholine-3-carboxylic acids stereoselectively. nih.gov

Table 1: Examples of Enantiopure Precursors in Morpholine Synthesis

| Precursor Type | Specific Example | Synthetic Strategy | Reference |

|---|---|---|---|

| Amino Alcohols | (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate | Conversion to O-allyl ethanolamines followed by Pd-catalyzed carboamination | nih.gove3s-conferences.orgresearchgate.net |

| Amino Alcohols | Optically pure N-allyl-β-aminoalcohols | Electrophile (Br₂) induced cyclization | banglajol.info |

Asymmetric Catalysis in the Formation of the Morpholine Ring

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating the desired stereocenter from achiral or racemic starting materials with high efficiency and enantioselectivity. uvic.ca Transition-metal-catalyzed asymmetric hydrogenation is a particularly prominent method for producing chiral N-heterocycles. nih.gov

One successful approach involves the asymmetric hydrogenation of 2-substituted dehydromorpholines. Using a rhodium complex with a large-bite-angle bisphosphine ligand (SKP-Rh), a variety of 2-substituted chiral morpholines can be obtained in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.gov

Another innovative, one-pot tandem reaction combines hydroamination and asymmetric transfer hydrogenation (ATH). nih.govorganic-chemistry.org This method starts with ether-containing aminoalkyne substrates. A titanium catalyst promotes an initial hydroamination to form a cyclic imine intermediate. This intermediate is then reduced in situ by a well-defined Noyori-Ikariya ruthenium catalyst, RuCl(S,S)-Ts-DPEN, to yield the chiral 3-substituted morpholine in good yield and with high enantiomeric excess (>95% ee). nih.govorganic-chemistry.org Mechanistic studies suggest that hydrogen-bonding interactions between the substrate's ether oxygen and the ruthenium catalyst's ligands are crucial for achieving high enantioselectivity. nih.govorganic-chemistry.org

Table 2: Asymmetric Catalytic Systems for Morpholine Synthesis

| Reaction Type | Catalyst System | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | SKP-Rh complex | 2-Substituted Dehydromorpholines | Quantitative yields, up to 99% ee | nih.gov |

| Tandem Hydroamination/ATH | Ti-catalyst / RuCl(S,S)-Ts-DPEN | Ether-containing Aminoalkynes | One-pot reaction, >95% ee, broad functional group tolerance | nih.govorganic-chemistry.org |

Diastereoselective and Diastereoconvergent Syntheses of Substituted Morpholines

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters formed in a single reaction. Modern methods like photocatalysis have enabled novel and efficient diastereoselective routes to complex morpholines. nih.govacs.org

A recently developed strategy employs a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve a diastereoselective annulation. nih.govacs.org This method allows for the direct synthesis of functionalized morpholines from readily available starting materials, providing access to diverse substitution patterns, including challenging tri- and tetra-substituted morpholines with high diastereomeric ratios (>20:1 dr). acs.org The reaction proceeds through the formation of a radical cation intermediate. acs.org

Palladium-catalyzed reactions have also been instrumental. The intramolecular cyclization of nitrogen-tethered alkenols, catalyzed by palladium chloride, yields substituted morpholines in good yields and can be applied to the total synthesis of natural products. acs.org Another palladium-catalyzed approach, the carboamination of O-allyl ethanolamines, produces cis-3,5-disubstituted morpholines with excellent diastereoselectivity (>20:1 dr). nih.gov

Chemical Transformations and Functionalization of the Pyridine (B92270) Moiety

The 3-methoxypyridine (B1141550) unit is a key pharmacophore, and its synthesis and subsequent modification are critical for developing analogues of (S)-3-(3-Methoxypyridin-2-yl)morpholine. This involves both the introduction of the methoxy (B1213986) group and further reactions on the pyridine ring.

Strategies for Methoxy Group Introduction and Manipulation

The introduction of a methoxy group onto a pyridine ring is most commonly achieved through a nucleophilic aromatic substitution (SₙAr) reaction. A common precursor, such as 2-chloropyridine, can react with sodium methoxide in methanol to produce 2-methoxypyridine. researchgate.net This is a standard and efficient method for installing methoxy groups at the 2-, 4-, or 6-positions of the pyridine ring, which are activated toward nucleophilic attack.

The methoxy group itself is an electron-donating group through resonance, which influences the electron density of the pyridine ring. nbinno.comacs.org This electronic effect can enhance the reactivity of the ring toward certain transformations. acs.org The conformation of the methoxy group relative to the pyridine ring is typically planar, with the oxygen and methyl carbon atoms coplanar with the ring, which is the most stable arrangement. acs.org

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring's reactivity is distinct from that of benzene due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack.

Electrophilic Aromatic Substitution (SEAr): Electrophilic substitution on an unsubstituted pyridine ring is difficult and requires harsh reaction conditions. quimicaorganica.org The reaction preferentially occurs at the 3- and 5-positions. This is because the cationic intermediate (sigma complex) formed by attack at the 2-, 4-, or 6-positions has a highly unfavorable resonance structure where the positive charge resides on the electronegative nitrogen atom. Attack at the 3- or 5-position avoids this destabilizing arrangement. quimicaorganica.org Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst coordinates to the basic nitrogen atom. quimicaorganica.org

Nucleophilic Aromatic Substitution (SₙAr): Conversely, the pyridine ring is activated towards nucleophilic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.com Attack at these positions allows the negative charge of the anionic intermediate (Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com This makes reactions like the Chichibabin amination (reaction with sodium amide) and the substitution of leaving groups (e.g., halogens) by nucleophiles highly effective at these positions.

For methoxypyridines, the methoxy group itself can sometimes act as a leaving group. A protocol for the C3-amination of 3-methoxypyridine has been developed using sodium hydride and lithium iodide to facilitate the nucleophilic substitution of the methoxy group by various amines. ntu.edu.sg Additionally, vicarious nucleophilic substitution (VNS) provides a method for C-H alkylation of electron-deficient pyridines, such as nitropyridines. acs.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate |

| 2-chloropyridine |

| 2-methoxypyridine |

| 3-methoxypyridine |

| Fmoc-Ser(tBu)-OH |

| Fmoc-Thr(tBu)-OH |

| RuCl(S,S)-Ts-DPEN |

| Sodium methoxide |

| Sodium amide |

| Sodium hydride |

Optimized Coupling Strategies for Morpholine-Pyridine Linkage Formation

The crucial step in the synthesis of this compound is the formation of the carbon-nitrogen bond between the morpholine and pyridine rings. This is typically achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, which have been optimized to accommodate the specific electronic properties of the pyridine heterocycle.

Carbon-Nitrogen Bond-Forming Reactions

Nucleophilic aromatic substitution (SNAr) represents a direct approach to forming the C-N bond. This method involves the reaction of a chiral 3-substituted morpholine with a pyridine ring activated by an electron-withdrawing group and containing a suitable leaving group, typically a halogen, at the 2-position. The reaction is generally facilitated by a base to deprotonate the morpholine nitrogen, enhancing its nucleophilicity.

A common precursor for this reaction is 2-chloro-3-methoxypyridine. The methoxy group at the 3-position provides some electronic activation, though the inherent electron-deficient nature of the pyridine ring is the primary driver for the substitution. The choice of base and solvent is critical to ensure high yields and prevent side reactions.

| Reactants | Base | Solvent | Temperature (°C) | Yield (%) |

| (S)-3-Aminomorpholine, 2-Chloro-3-methoxypyridine | K₂CO₃ | DMF | 80-100 | Moderate to Good |

| (S)-3-Aminomorpholine, 2-Fluoropyridine derivative | NaH | THF | 25-60 | Good to High |

This table presents representative conditions for SNAr reactions in the synthesis of pyridinylmorpholines. Actual yields may vary depending on the specific substrates and reaction scale.

Metal-Catalyzed Cross-Coupling Methodologies for Heteroaryl Systems

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of C-N bonds in heteroaromatic systems. wikipedia.orgrug.nlresearchgate.net This methodology offers a broader substrate scope and often proceeds under milder conditions compared to traditional SNAr reactions. The reaction involves the coupling of a chiral morpholine derivative with a 2-halopyridine in the presence of a palladium catalyst, a phosphine ligand, and a base.

The selection of the ligand is crucial for the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

Another relevant metal-catalyzed approach is the Ullmann condensation, which typically employs a copper catalyst. organic-chemistry.org While historically requiring harsh reaction conditions, modern modifications of the Ullmann reaction utilize ligands to facilitate the coupling at lower temperatures.

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 |

| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100 |

| Ullmann Condensation | CuI / L-proline | K₂CO₃ | DMSO | 100-120 |

This interactive table summarizes common conditions for metal-catalyzed C-N bond formation. The choice of catalyst, ligand, and base is highly dependent on the specific pyridine and morpholine substrates.

Synthetic Routes to Key Precursor Intermediates for this compound Analogues

The successful synthesis of the target compound and its analogues relies on the efficient preparation of key building blocks, namely the chiral morpholine moiety and the appropriately substituted pyridine ring.

The enantiomerically pure (S)-3-substituted morpholine precursor can be synthesized from chiral starting materials such as (S)-serine. A multi-step sequence involving protection, cyclization, and functional group manipulation can yield the desired chiral morpholine intermediate. For instance, a patented method describes the synthesis of (S)-3-morpholinyl carboxylic acid from L-serine. google.com

The synthesis of the 2-halo-3-methoxypyridine precursor is also a critical aspect. One common route to 2-bromo-3-methoxypyridine involves the bromination of 3-hydroxypyridine followed by methylation. prepchem.comgoogle.com Another approach starts from 2-nitro-3-methoxypyridine, where the nitro group is displaced by a bromide. google.com

| Precursor | Starting Material | Key Transformation(s) |

| (S)-3-Aminomorpholine | L-Serine | Esterification, N-chloroacetylation, cyclization, reduction, functional group interconversion |

| 2-Bromo-3-methoxypyridine | 3-Hydroxypyridine | Bromination, Methylation |

| 2-Chloro-3-methoxypyridine | 3-Hydroxypyridine | Chlorination, Methylation |

This table outlines general synthetic strategies for key precursors. The specific reagents and conditions for each step are crucial for achieving high yields and purity.

Analytical Techniques for Chiral Purity and Structural Elucidation of Synthesized Compounds

The characterization of this compound and its analogues requires a suite of analytical techniques to confirm the chemical structure and, crucially, to determine the enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the enantiomeric excess of the final compound and chiral intermediates. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. The choice of the CSP and the mobile phase is critical for achieving baseline separation. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms and the chemical environment of each nucleus. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to definitively assign all proton and carbon signals, confirming the formation of the desired morpholine-pyridine linkage.

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to gain structural information through fragmentation patterns. researchgate.netpreprints.orgdntb.gov.ua High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to confirm the elemental composition.

| Analytical Technique | Purpose | Key Parameters / Information Obtained |

| Chiral HPLC | Determination of Enantiomeric Purity | Chiral Stationary Phase (e.g., polysaccharide-based), Mobile Phase Composition, Retention Times, Enantiomeric Excess (% ee) |

| ¹H NMR | Structural Elucidation | Chemical Shift (δ), Coupling Constants (J), Integration |

| ¹³C NMR | Structural Elucidation | Chemical Shift (δ) |

| Mass Spectrometry | Molecular Weight and Structural Information | Molecular Ion Peak (m/z), Fragmentation Pattern |

This interactive table summarizes the key analytical techniques used for the characterization of this compound and its analogues.

Molecular Mechanisms and Target Identification of S 3 3 Methoxypyridin 2 Yl Morpholine Analogues

High-Throughput Screening and Chemoproteomics for Novel Biological Targets

While the primary pharmacological activity of (S)-3-(3-Methoxypyridin-2-yl)morpholine and its analogues, such as Reboxetine, is attributed to their potent and selective inhibition of the norepinephrine (B1679862) transporter (NET), the full spectrum of their molecular interactions within the complex biological system is not exhaustively understood. researchgate.netresearchgate.netnih.gov The morpholine (B109124) moiety itself is a versatile pharmacophore present in a wide array of molecules with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, suggesting the potential for multiple biological targets. sci-hub.senih.govresearchgate.net High-throughput screening (HTS) and chemoproteomics are powerful, unbiased methodologies that can be employed to systematically explore the target landscape of these analogues, moving beyond their known effects on norepinephrine reuptake.

High-throughput screening allows for the rapid assessment of large libraries of compounds against a multitude of biological assays, which can uncover unexpected activities. For analogues of this compound, HTS could be utilized in various formats. For instance, a phenotypic screen using different cancer cell lines could identify analogues with cytotoxic effects. Hits from such a screen would then be prioritized for target deconvolution studies.

To illustrate, a hypothetical HTS campaign could screen a library of pyridinylmorpholine derivatives against a panel of human cancer cell lines. The results might identify compounds with significant anti-proliferative activity.

Hypothetical High-Throughput Screening Data for Pyridinylmorpholine Analogues

| Compound ID | Structure Modification | HTS Assay (Cell Viability) | IC50 (µM) in H460 Cell Line |

|---|---|---|---|

| PM-001 | This compound | 78% | > 50 |

| PM-002 | Analogue with 4-fluorophenyl substitution | 45% | 12.5 |

| PM-003 | Analogue with 3,5-bis(trifluoromethyl)phenyl substitution | 15% | 2.1 |

Chemoproteomics offers a more direct approach to identifying the molecular targets of a bioactive compound within the native cellular environment. acs.org Techniques such as affinity-based protein profiling or thermal shift assays could be applied to elucidate the direct binding partners of this compound analogues. In a typical chemoproteomics workflow, a derivative of the compound of interest is synthesized with a reactive handle for immobilization on a solid support or for click chemistry. This "bait" is then incubated with cell lysates or living cells to "capture" its binding proteins. The captured proteins are subsequently identified and quantified using mass spectrometry.

This approach could reveal that, in addition to the NET, certain analogues interact with other proteins, potentially explaining polypharmacological effects or identifying novel therapeutic applications. For example, some morpholine derivatives have been found to interact with kinases like mTOR or enzymes such as caspases. sci-hub.se A chemoproteomics study could quantitatively assess the binding affinity of this compound analogues to a wide range of proteins.

Hypothetical Chemoproteomic Target Profile of a Pyridinylmorpholine Analogue (PM-003)

| Identified Protein Target | Protein Class | Binding Affinity (Kd) | Potential Biological Relevance |

|---|---|---|---|

| Norepinephrine Transporter (NET) | Transporter | 5 nM | Known Primary Target (Antidepressant Effect) |

| mTOR | Kinase | 1.2 µM | Novel Off-Target (Potential Anticancer Effect) |

| Caspase-3 | Protease | 8.5 µM | Novel Off-Target (Apoptosis Modulation) |

| Monoamine oxidase A (MAO-A) | Enzyme | > 10 µM | Weak Interaction |

The identification of novel biological targets through these unbiased screening methods would open new avenues for the therapeutic application of this compound analogues. For example, the discovery of a significant interaction with a cancer-related kinase could pivot the development of a specific analogue towards oncology. Furthermore, understanding the off-target interactions is crucial for predicting potential side effects and for designing more selective next-generation compounds.

Preclinical Pharmacological Evaluation of S 3 3 Methoxypyridin 2 Yl Morpholine Analogues in Vitro and Select in Vivo Models

In Vitro Assessment of Biological Activities

The in vitro evaluation of (S)-3-(3-Methoxypyridin-2-yl)morpholine analogues has been conducted through a series of assays to determine their cellular and biochemical effects.

Cell-Based Assays for Antiproliferative and Cytostatic Effects

The antiproliferative activity of various morpholine-containing compounds has been evaluated against a panel of human cancer cell lines. These assays are fundamental in identifying the potential of these compounds as anticancer agents.

For instance, a series of novel triazene-appended morpholine (B109124) chalcones were synthesized and screened for their activity against breast, lung, and colorectal cancer cell lines. One of the lead compounds, (E)-1-{4-[(E)-morpholinodiazenyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, demonstrated significant cytotoxicity against human breast cancer cells (MDA-MB-231) and colon cancer cells (SW480), with IC50 values of 20 µM and 12.5 µM, respectively. nih.gov Notably, this compound exhibited minimal cytotoxic effects on non-cancerous HEK-293T cell lines, suggesting a degree of selectivity for cancer cells. nih.gov

In another study, new (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-one derivatives were synthesized and evaluated for their cytotoxic activity. nih.gov A particular compound from this series, 4p, showed potent cytotoxicity against prostate cancer cell lines PC-3 and DU-145, with IC50 values of 1.89 ± 0.6 and 1.94 ± 0.2 μM, respectively. nih.gov

Furthermore, the antiproliferative activity of (2-phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives was investigated. mdpi.com Compounds 18 and 22 from this series displayed the best antiproliferative activity against CCRF-CEM, K562, A549, and U2OS cancer cell lines. mdpi.com

These findings highlight the potential of the morpholine scaffold, in combination with various other chemical moieties, to yield compounds with significant antiproliferative effects against a range of cancer cell types.

Table 1: Antiproliferative Activity of Selected Morpholine Analogues

| Compound/Analogue Class | Cell Line | IC50 (µM) | Source |

| (E)-1-{4-[(E)-morpholinodiazenyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | MDA-MB-231 | 20 | nih.gov |

| SW480 | 12.5 | nih.gov | |

| (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-one (4p) | PC-3 | 1.89 ± 0.6 | nih.gov |

| DU-145 | 1.94 ± 0.2 | nih.gov | |

| (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one (Compound 18) | CCRF-CEM | Not specified | mdpi.com |

| K562 | Not specified | mdpi.com | |

| A549 | Not specified | mdpi.com | |

| U2OS | Not specified | mdpi.com | |

| (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one (Compound 22) | CCRF-CEM | Not specified | mdpi.com |

| K562 | Not specified | mdpi.com | |

| A549 | Not specified | mdpi.com | |

| U2OS | Not specified | mdpi.com |

Analysis of Cell Cycle Progression and Apoptosis Induction

To understand the mechanisms underlying the antiproliferative effects of these morpholine analogues, studies have been conducted to analyze their impact on cell cycle progression and their ability to induce apoptosis (programmed cell death).

A novel 3-cyano-2-substituted pyridine (B92270) derivative, compound 9a, was found to induce apoptosis in MCF-7 breast cancer cells in a dose- and time-dependent manner. mdpi.com Flow cytometric analysis revealed that this compound arrested the cell cycle in the G1 phase. mdpi.com This was further supported by the increased expression of p21 and p27, and reduced expression of CDK2 and CDK4. mdpi.com Western blot analysis showed an upregulation of p53 and Bax, and downregulation of Bcl-2, Mdm-2, and Akt, indicating the involvement of the mitochondrial apoptotic pathway. mdpi.com

Similarly, the (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-one derivative, 4p, was shown to arrest PC-3 cancer cells in the G2/M phase of the cell cycle. nih.gov Hoechst staining and annexin-V binding assays confirmed that this compound inhibited tumor cell proliferation by inducing apoptosis. nih.gov This was accompanied by the activation of caspase-3, an increased expression of the pro-apoptotic protein Bax, and a decreased expression of the anti-apoptotic protein Bcl-2. nih.gov

The triazene-appended morpholine chalcone, Compound 22, was also found to induce apoptosis through the intrinsic mitochondrial pathway, involving the generation of reactive oxygen species (ROS). nih.gov This compound also caused cell cycle arrest at the G1 phase and inhibited cell migration and invasion. nih.gov

These results suggest that morpholine analogues can exert their anticancer effects by disrupting the normal cell cycle and triggering apoptotic pathways in cancer cells.

Biochemical and Cellular Enzymatic Inhibition Assays

The morpholine ring is a key structural feature in several inhibitors of important cellular enzymes, particularly those involved in cell growth and proliferation signaling pathways.

A series of bis(morpholino-1,3,5-triazine) derivatives have been identified as potent inhibitors of phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key enzymes in a critical cell survival pathway. nih.gov One highly efficacious dual PI3K/mTOR inhibitor, compound 26 (PKI-587), emerged from this series. nih.gov The morpholine moiety in these compounds plays a crucial role in their inhibitory activity.

Further studies have shown that replacing the morpholine hinge-region binding group in a series of pyrazolopyrimidine and thienopyrimidine mTOR inhibitors with 3,6-dihydro-2H-pyran (DHP) resulted in compounds with equivalent potency and selectivity against PI3K. nih.gov This highlights the importance of the morpholine-like structural element for potent and selective mTOR inhibition.

Another study focused on the design and synthesis of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f] nih.govmdpi.comnih.govtriazin-4-yl)morpholine derivatives as novel PI3K inhibitors. nih.gov Several of these compounds exhibited IC50 values against PI3Kα comparable to the known inhibitor PI-103 and showed selectivity over a panel of other protein kinases. nih.gov

Table 2: Enzymatic Inhibition by Selected Morpholine Analogues

| Compound/Analogue Class | Target Enzyme(s) | Activity | Source |

| bis(morpholino-1,3,5-triazine) derivatives (e.g., PKI-587) | PI3K/mTOR | Potent dual inhibitor | nih.gov |

| Pyrazolopyrimidine and thienopyrimidine derivatives | mTOR | Potent and selective inhibition | nih.gov |

| 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f] nih.govmdpi.comnih.govtriazin-4-yl)morpholine derivatives | PI3Kα | IC50 comparable to PI-103 | nih.gov |

Target Engagement Studies in Relevant Cellular Contexts

Understanding how a compound interacts with its molecular target within a cell is crucial for drug development. While direct target engagement studies for this compound are not publicly available, research on related compounds provides valuable insights.

Molecular modeling studies of 2-ureidophenyltriazines bearing bridged morpholines have suggested that the bridged morpholine moiety can penetrate deeply into the active site pocket of mTOR. sci-hub.se This deep binding is believed to contribute to their potency and selectivity as mTOR inhibitors. sci-hub.se The introduction of an alkyl substitution at the third position of the morpholine ring has also been shown to increase anticancer activity, with substituted morpholines exhibiting good binding affinity for mTOR. e3s-conferences.org

These computational and structure-activity relationship (SAR) studies underscore the significance of the morpholine scaffold in achieving effective target engagement with key enzymes like mTOR.

Exploratory In Vivo Proof-of-Concept Studies in Disease Models (Non-Human)

Following promising in vitro results, select morpholine analogues have been advanced to in vivo studies in non-human disease models to establish their biological plausibility and preliminary efficacy.

Establishing Biological Plausibility and Efficacy in Preclinical Animal Models

In vivo studies have provided evidence for the potential therapeutic effects of morpholine-containing compounds in animal models of cancer.

A study evaluating urea (B33335) derivatives containing a morpholine moiety found that one compound (Compound 53) exhibited a tumor inhibition of 44.10% in a mouse model of H22 hepatocellular carcinoma. sci-hub.se This demonstrates the potential for morpholine-based compounds to exert antitumor effects in a living organism.

The potent dual PI3K/mTOR inhibitor, PKI-587, which features a bis(morpholino-1,3,5-triazine) core, has demonstrated excellent activity in vivo. nih.gov It has shown antitumor efficacy in both subcutaneous and orthotopic xenograft tumor models when administered intravenously. nih.gov

These preclinical in vivo findings, although not on the specific compound this compound, provide a strong rationale for the further investigation of structurally related morpholine derivatives as potential therapeutic agents. The observed efficacy in animal models supports the biological plausibility of targeting pathways like the PI3K/mTOR cascade with morpholine-based inhibitors for the treatment of cancer.

Analysis of Pharmacodynamic Biomarkers in Biological Systems

A comprehensive review of publicly available scientific literature and preclinical data reveals a significant gap in the characterization of pharmacodynamic biomarkers for this compound and its direct analogues. At present, there are no specific in vitro or in vivo studies that detail the analysis of pharmacodynamic biomarkers for this particular chemical entity.

However, without specific preclinical studies on this compound and its analogues, it is not possible to delineate a specific biological target or pathway that these compounds might modulate. Consequently, the identification and analysis of relevant pharmacodynamic biomarkers remain speculative.

Pharmacodynamic biomarkers are crucial in drug development for providing evidence of a drug's biological activity and for informing dose selection. These markers can range from receptor occupancy assays to measurements of downstream signaling molecules or changes in neurotransmitter levels. The selection of appropriate biomarkers is entirely dependent on the compound's mechanism of action.

Future preclinical research on this compound and its analogues would need to first establish their primary biological target(s) through in vitro screening across a panel of receptors, enzymes, and ion channels relevant to CNS function. Following target identification, subsequent in vitro and in vivo studies could be designed to measure specific pharmacodynamic biomarkers.

For instance, if these compounds were found to be inhibitors of a particular enzyme, in vitro enzyme inhibition assays would be a primary pharmacodynamic measure. In vivo, this could be followed by measuring the levels of the enzyme's substrate or product in relevant biological matrices, such as cerebrospinal fluid or brain tissue via microdialysis.

Alternatively, if the compounds demonstrate affinity for a specific CNS receptor, in vitro receptor binding and functional assays would be key. In vivo studies might then involve positron emission tomography (PET) to determine receptor occupancy in the brain or microdialysis to measure changes in neurotransmitter release downstream of receptor activation or blockade.

Data Tables

Due to the absence of specific preclinical data for this compound and its analogues, no data tables on pharmacodynamic biomarkers can be generated at this time.

Computational Chemistry and Molecular Modeling of S 3 3 Methoxypyridin 2 Yl Morpholine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govnih.gov For (S)-3-(3-Methoxypyridin-2-yl)morpholine, docking studies are employed to place the ligand into the ATP-binding site of the mTOR kinase domain, predicting its binding conformation and key interactions that contribute to its inhibitory activity. nih.govnih.gov

| Compound Class | Target | Predicted Binding Affinity (kcal/mol) | Key Binding Motif |

|---|---|---|---|

| Morpholino-quinazoline | PI3Kα/mTOR | -9.0 to -11.5 | Hinge-binding via morpholine (B109124) |

| Pyrazolopyrimidine | mTOR | -8.5 to -10.0 | Interaction with catalytic site |

| This compound (Hypothetical) | mTOR | -8.0 to -11.0 | Morpholine hinge-binding; Pyridine (B92270) in affinity pocket |

Docking studies are critical for identifying the specific amino acid residues that form interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For mTOR inhibitors, interactions with residues in the ATP-binding site are paramount for potent inhibition. Studies on analogous compounds have highlighted the importance of interactions with specific residues. nih.gov For instance, the morpholine oxygen can act as a hydrogen bond acceptor with the backbone amide of Valine 2240 in the hinge region. The pyridine ring can form π-π stacking interactions with aromatic residues like Tryptophan 2239, while the methoxy (B1213986) group can engage in additional hydrophobic or polar contacts. nih.govnih.gov

| Ligand Moiety | mTOR Active Site Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Morpholine (Oxygen) | Val 2240 (Backbone NH) | Hydrogen Bond | ~2.9 |

| Morpholine (Nitrogen) | Asp 2357 | Hydrogen Bond (Water-mediated) | ~3.5 |

| Pyridine Ring | Trp 2239 | π-π Stacking | ~4.0 |

| Methoxy Group | Leu 2185 | Hydrophobic | ~3.8 |

| Pyridine Nitrogen | Lys 2187 | Hydrogen Bond | ~3.1 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is used to assess the stability of the predicted binding pose and to explore the dynamic behavior of the complex. nih.govnih.gov

A key application of MD simulations is to validate the stability of the docking results. nih.gov A simulation is run for a period, typically ranging from nanoseconds to microseconds, to observe whether the ligand remains stably bound within the active site. The stability is often quantified by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A low and stable RMSD value for the ligand indicates that it maintains its binding pose, confirming a stable interaction. Conversely, a high or fluctuating RMSD suggests that the ligand is unstable and may be dissociating from the binding pocket.

| Complex | Simulation Time (ns) | Average Ligand RMSD (Å) | Interpretation |

|---|---|---|---|

| mTOR + Stable Inhibitor | 100 | 1.5 ± 0.5 | Stable binding pose confirmed |

| mTOR + Unstable Ligand | 100 | > 4.0 | Unstable interaction, potential dissociation |

MD simulations can also reveal dynamic events that are not apparent from static docking poses. This includes subtle conformational changes in the protein upon ligand binding, the role of water molecules in mediating interactions, and the flexibility of different parts of the ligand and protein. nih.gov Analysis of the Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the protein become more or less flexible upon ligand binding. For instance, the binding of an inhibitor may stabilize the flexible activation loop of the mTOR kinase domain.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful technique used to distill the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific target. nih.govdergipark.org.tr

A pharmacophore model for mTOR inhibitors can be generated based on the known binding mode of compounds like this compound or a set of known active molecules. nih.govresearchgate.net Such a model typically consists of features that map directly onto the key interactions observed in docking and MD studies. For an ATP-competitive mTOR inhibitor, a common pharmacophore model includes two hydrogen-bond acceptors, one aromatic ring feature, and one hydrophobic group. nih.gov

This 3D pharmacophore model then serves as a sophisticated filter for virtual screening of large chemical databases, which can contain millions of compounds. dergipark.org.tryoutube.com The screening process rapidly identifies other molecules in the database that match the pharmacophore's features and spatial constraints, thereby enriching the selection of compounds that have a high probability of being active mTOR inhibitors. This approach is highly effective for discovering novel chemical scaffolds for drug development. researchgate.net

| Pharmacophore Feature | Corresponding Chemical Group | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor 1 | Morpholine Oxygen | Interaction with hinge region (e.g., Val 2240) |

| Hydrogen Bond Acceptor 2 | Pyridine Nitrogen | Interaction with catalytic loop (e.g., Lys 2187) |

| Aromatic Ring | Pyridine Ring | π-π stacking with aromatic residues (e.g., Trp 2239) |

| Hydrophobic Center | Alkyl/Aryl substituents | Occupying hydrophobic pockets |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. In silico ADME models use a molecule's structure to forecast its pharmacokinetic profile, helping to identify potential liabilities before costly and time-consuming experimental studies are undertaken. sci-hub.se These predictions are based on quantitative structure-property relationship (QSPR) models and the analysis of vast datasets of known compounds. nih.gov

While specific, experimentally validated ADME data for this compound is not extensively available in the public domain, we can predict its likely properties based on its structural features and data from analogous compounds containing morpholine and methoxypyridine moieties. The key physicochemical parameters that influence ADME properties include lipophilicity (logP), aqueous solubility (logS), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

Below is a table of predicted ADME properties for this compound and related morpholine-containing compounds, generated using established computational models. It is important to note that these are predictive values and may differ from experimental results.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted logP | Predicted Aqueous Solubility (logS) | Predicted Human Intestinal Absorption (%) | Blood-Brain Barrier Permeation |

|---|---|---|---|---|---|---|

| This compound | C10H14N2O2 | 194.23 | 0.85 | -2.5 | High | Likely |

| 3-(Pyridin-2-yl)morpholine (B3227168) | C9H12N2O | 164.20 | 0.42 | -1.8 | High | Likely |

| 2-(5-Pyridin-3-ylthiophen-3-yl)morpholine | C13H14N2OS | 246.33 | 1.20 | -3.1 | High | Possible |

These predictions suggest that this compound likely possesses good oral absorption and a balanced lipophilicity that may allow for penetration of the blood-brain barrier. The morpholine and methoxy groups contribute to a favorable polar surface area, which is often correlated with good permeability and solubility.

Rational Design and Optimization Guided by Computational Approaches

Computational chemistry is a cornerstone of rational drug design, enabling the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. For inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways, the morpholine moiety is a well-established and critical structural feature. acs.org

Molecular docking studies have consistently shown that the oxygen atom of the morpholine ring forms a crucial hydrogen bond with the backbone amide of a valine residue in the hinge region of the PI3K/mTOR kinase domain. nih.govresearchgate.net This interaction is a key anchor for the inhibitor in the ATP-binding pocket. The (S)-stereochemistry of the 3-substituted morpholine is often preferred for optimal orientation and binding affinity.

The 3-methoxypyridine (B1141550) group in this compound is also significant for its role in interacting with the solvent-exposed region of the binding site. Computational models can be used to explore various substitutions on the pyridine ring to optimize these interactions. For instance, structure-activity relationship (SAR) studies guided by computational analysis have shown that modifications at this position can fine-tune the inhibitor's selectivity for different PI3K isoforms or enhance its dual PI3K/mTOR inhibitory activity. nih.govmdpi.com

The process of rational design for a compound like this compound typically involves the following computational steps:

Target Identification and Validation: Confirming the role of the target protein (e.g., PI3Kα) in the disease of interest.

Lead Identification: Identifying an initial hit compound, which could be this compound.

Molecular Docking: Simulating the binding of the compound to the active site of the target protein to understand its binding mode and affinity.

Structure-Activity Relationship (SAR) Analysis: Systematically modifying the structure of the lead compound in silico and predicting the effect of these changes on binding affinity and other properties.

Pharmacophore Modeling: Identifying the key structural features and their spatial arrangement required for biological activity. nih.gov

ADME-Tox Prediction: Continuously evaluating the pharmacokinetic and toxicity profiles of newly designed analogs to ensure they remain within an acceptable range. sci-hub.se

Through these iterative cycles of design, prediction, and synthesis, computational approaches guide the optimization of lead compounds, leading to the development of more effective and safer therapeutic agents. The morpholine and methoxypyridine scaffolds in this compound represent a promising starting point for the rational design of novel kinase inhibitors. researchgate.net

Future Research Directions and Conceptual Therapeutic Potential

Development of Advanced (S)-3-(3-Methoxypyridin-2-yl)morpholine Analogues with Enhanced Potency and Selectivity

The development of advanced analogues of this compound is a critical avenue for future research, aiming to optimize its therapeutic profile. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new molecules with improved potency and selectivity. nih.gov

Key strategies for developing advanced analogues include:

Modification of the Morpholine (B109124) Ring: The introduction of alkyl substitutions at various positions of the morpholine ring has been shown to influence biological activity. e3s-conferences.orgresearchgate.net For instance, substitutions at the C-3 position can lead to an increase in anticancer activity in certain contexts. researchgate.net Exploring a range of substituents on the nitrogen and available carbon atoms of the morpholine moiety could fine-tune the compound's interaction with its biological target.

Substitution on the Pyridine (B92270) Ring: The electronic and steric properties of the pyridine ring can be modulated through the addition of various functional groups. SAR studies on other pyridine derivatives have shown that the number and position of substituents like methoxy (B1213986) (O-CH3) groups, halogens (e.g., Cl, Br, F), and amino (NH2) groups can significantly impact antiproliferative activity. nih.gov Altering the position of the methoxy group or introducing additional substituents on the pyridinyl core of this compound could enhance target binding and selectivity.

Bioisosteric Replacement: Replacing the methoxy group or other parts of the molecule with bioisosteres—substituents with similar physical or chemical properties—could lead to improved pharmacokinetic or pharmacodynamic properties. This is a common strategy to enhance metabolic stability or target affinity.

The table below summarizes potential modification sites and their rationale based on general SAR principles for morpholine and pyridine derivatives.

| Modification Site | Potential Substituents | Rationale for Enhanced Activity | Supporting Insights |

| Morpholine Nitrogen (N-4) | Alkyl chains, Aryl groups, Heterocyclic rings | Modulate solubility, lipophilicity, and potential for additional binding interactions. | C-4 substituted phenyl groups have shown positive effects on activity in other morpholine compounds. researchgate.net |

| Morpholine Carbon (C-2, C-5, C-6) | Alkyl groups, Hydroxyl groups, Halogens | Introduce steric bulk or hydrogen bonding capabilities to improve target fit and specificity. | Introduction of alkyl groups at the C-3 position of morpholine has been linked to increased anticancer activity. e3s-conferences.orgresearchgate.net |

| Pyridine Ring | Halogens (F, Cl, Br), Cyano, Nitro, Amino groups | Altering the electronic landscape of the pyridine ring can significantly affect binding affinity and selectivity. | Morpholine substituted with an aromatic ring containing a halogen group has shown increased inhibitory action in certain cancer cell lines. e3s-conferences.org |

| Methoxy Group (on Pyridine) | Other alkoxy groups, Trifluoromethyl, Hydroxyl | Modify metabolic stability and hydrogen bonding potential. | The number and position of methoxy groups are known to affect the antiproliferation activity of pyridine derivatives. nih.gov |

These targeted modifications, guided by computational modeling and in vitro screening, can lead to the discovery of next-generation analogues with superior therapeutic profiles.

Exploration of Synergistic Effects in Combination Therapies with Existing Agents

Combining therapeutic agents is a cornerstone of modern medicine, particularly in fields like oncology, to enhance efficacy and overcome drug resistance. nih.gov A significant future research direction for this compound and its analogues is the exploration of synergistic effects when used in combination with established drugs.

The rationale for this approach is twofold:

Potentiating Efficacy: The compound might act on a pathway that complements the mechanism of an existing drug, leading to a greater combined effect than the sum of their individual effects.

Overcoming Resistance: If cancer cells or pathogens develop resistance to a standard therapy, a compound like this compound could potentially target a different vulnerability, re-sensitizing them to the original drug.

A systematic approach to discovering synergistic combinations would involve:

Mechanism-Based Pairing: Identifying the mechanism of action of the this compound class and pairing it with drugs that have complementary or non-overlapping mechanisms. For example, if the compound inhibits a specific kinase, it could be combined with a DNA-damaging agent.

In Vitro Screening: Utilizing checkerboard assays to test pairwise combinations against relevant cell lines. nih.gov These assays can quantify the level of synergy or antagonism between two compounds. nih.gov

Isobologram Analysis: This graphical method is used to visualize and quantify drug interactions, helping to confirm whether a combination is synergistic, additive, or antagonistic. nih.gov

The table below conceptualizes potential combination therapies, which would require experimental validation.

| Therapeutic Area | Potential Combination Agent | Conceptual Rationale for Synergy |

| Oncology | Doxorubicin (Adriamycin) | The morpholine analogue could inhibit a cell survival pathway (e.g., a kinase cascade), making cancer cells more susceptible to the cytotoxic effects of a DNA-intercalating agent like doxorubicin. nih.gov |

| Oncology | Paclitaxel (B517696) | Combining a cell-cycle specific agent like paclitaxel with a compound that targets signaling pathways could lead to enhanced apoptosis and reduced tumor growth. |

| Neurodegenerative Disease | Levodopa (B1675098) | If the compound class shows neuroprotective effects, it could be combined with a symptomatic treatment like levodopa to potentially slow disease progression while managing symptoms. |

| Infectious Disease | Existing Antibiotics/Antifungals | The compound might inhibit a microbial virulence factor or efflux pump, thereby restoring the efficacy of an established antimicrobial agent to which resistance has developed. |

Investigating these combinations could unlock new therapeutic paradigms and expand the clinical utility of the this compound chemical scaffold.

Application of the Compound Class in Emerging Disease Models

While the initial therapeutic target for a new compound class might be specific (e.g., a particular cancer type), its unique mechanism of action could have relevance in other diseases. A key area for future research is to screen this compound and its derivatives against a diverse range of emerging disease models.

The morpholine and pyridine cores are present in drugs with a wide variety of applications, including anticancer, anti-inflammatory, antiviral, and antimicrobial agents. nih.gov This chemical promiscuity suggests that the this compound class could be repurposed or developed for new indications.

Potential new applications to explore include:

Neurodegenerative Diseases: The aggregation of proteins like α-synuclein is a hallmark of diseases such as Parkinson's disease. nih.gov Research into molecules with a methoxypyridine scaffold has shown potential for imaging these aggregates, suggesting that related compounds could be explored for therapeutic or diagnostic purposes in neurodegeneration. nih.gov

Inflammatory Disorders: Many chronic inflammatory diseases are driven by specific kinases or signaling pathways. Given that morpholine derivatives are often developed as kinase inhibitors, this compound class could be tested in models of rheumatoid arthritis, inflammatory bowel disease, or psoriasis. nih.gov

Infectious Diseases: The rise of antimicrobial resistance necessitates the discovery of new chemical entities that can combat bacteria, fungi, or viruses. The broad biological activity of pyridine derivatives makes this a logical area for screening. nih.gov

Systematic screening of the compound library in various cell-based and animal models of disease will be crucial to identifying these new potential applications.

Investigation of Novel Delivery Systems and Prodrug Strategies

Even a highly potent compound can fail in development due to poor pharmacokinetic properties, such as low solubility, poor absorption, or rapid metabolism. bohrium.com Future research should focus on novel drug delivery systems and prodrug strategies to optimize the performance of this compound.

Prodrug Strategies: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. researchgate.net This approach can be used to overcome various biopharmaceutical challenges. nih.govuef.fi For this compound, potential prodrug approaches could involve:

Improving Solubility: Attaching a polar promoiety (e.g., a phosphate (B84403) or amino acid) to the molecule could enhance its aqueous solubility for intravenous formulations.

Enhancing Permeability: To improve absorption across biological membranes like the gut wall or the blood-brain barrier, a lipophilic promoiety could be added to temporarily mask polar functional groups. nih.gov

Targeted Delivery: A promoiety could be designed to be cleaved by an enzyme that is overexpressed at the site of disease (e.g., in a tumor), leading to localized release of the active drug.

Novel Delivery Systems: Advanced formulation strategies can also be employed to improve drug delivery:

Nanoparticle Encapsulation: Encapsulating the compound in lipid- or polymer-based nanoparticles can protect it from premature degradation, improve its solubility, and potentially facilitate targeted delivery to specific tissues.

Long-Acting Formulations: For chronic diseases, developing a long-acting injectable formulation could improve patient adherence and maintain steady therapeutic concentrations. nih.gov This can be achieved by creating a depot from which the drug is slowly released over weeks or months. nih.gov

These strategies, summarized in the table below, represent a critical step in translating a promising chemical entity from the laboratory to a viable clinical candidate.

| Challenge | Potential Strategy | Description | Reference |

| Poor Aqueous Solubility | Phosphate Ester Prodrug | Addition of a phosphate group, which is cleaved by alkaline phosphatases in the body, to temporarily increase water solubility. | uef.fi |

| Low Oral Bioavailability | Lipophilic Prodrug | A lipophilic promoiety is attached to increase absorption across the gastrointestinal tract. | nih.gov |

| Inadequate CNS Penetration | Chemical Delivery System (CDS) | A lipophilic prodrug is designed to cross the blood-brain barrier and then be converted to a charged, trapped form of the active drug within the brain. | nih.gov |

| Off-Target Toxicity | Targeted Prodrug/Nanoparticle | The drug is attached to a ligand that binds to receptors on target cells or encapsulated in a nanoparticle that accumulates in diseased tissue. | researchgate.net |

| Short Half-Life | Long-Acting Injectable | The drug is formulated as a depot (e.g., oil-based solution or polymeric microspheres) for slow, sustained release. | nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the morpholine-pyridine linkage in (S)-3-(3-Methoxypyridin-2-yl)morpholine?

- Methodological Answer : The morpholine-pyridine bond can be synthesized via nucleophilic aromatic substitution or transition metal-catalyzed coupling. For example:

- Nucleophilic substitution : Use tert-butyldimethylsilyl (TBS)-protected intermediates to enhance regioselectivity, as demonstrated in morpholine-containing nucleotide analogs .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acid derivatives (e.g., (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid) enable pyridine functionalization .

- Key Considerations : Optimize reaction temperature (60–100°C) and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) to minimize side products.

Q. Which analytical techniques are critical for confirming the structural and enantiomeric purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® IA) with hexane:isopropanol (85:15) to resolve enantiomers, as applied to oxazolidinone-morpholine derivatives .

- NMR Spectroscopy : ¹H/¹³C NMR and NOE experiments verify stereochemistry, particularly for the morpholine C-3 position .

- Elemental Analysis : Compare calculated vs. observed C/H/N ratios (e.g., ±0.3% tolerance) to confirm purity .

- Example Data :

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 53.29 | 53.41 |

| H | 5.54 | 5.49 |

| N | 5.92 | 5.78 |

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

- Methodological Answer :

- Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation.

- For salt forms (e.g., hydrochloride), use desiccants to mitigate hygroscopicity, as seen in (S)-3-Hydroxymethylmorpholine hydrochloride .

Advanced Research Questions

Q. How can researchers address low yields in the coupling of morpholine and pyridine moieties during synthesis?

- Methodological Answer :

- Protecting Groups : Introduce TBS or Fmoc groups to block reactive sites, as shown in nucleotide synthesis .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) while maintaining yields >75% for similar heterocycles .

- Catalyst Screening : Test Pd/Cu bimetallic systems for improved cross-coupling efficiency .

Q. What strategies are effective in resolving contradictory data regarding the biological target engagement of this compound?

- Methodological Answer :

- Orthogonal Assays : Combine radioligand binding (e.g., ³H-labeled analogs) with functional assays (cAMP/GTPγS) to distinguish direct vs. allosteric effects .

- Metabolite Profiling : Use LC-HRMS to identify active metabolites that may contribute to off-target activity, as applied to fluorinated pyridines .

- Case Study : Discrepancies in κ-opioid receptor agonism were resolved by correlating in vitro binding (IC₅₀) with in vivo analgesia models for morpholine derivatives .

Q. How can computational modeling inform the optimization of this compound for enhanced target affinity?

- Methodological Answer :

- Molecular Docking : Identify key binding interactions (e.g., hydrogen bonds with morpholine oxygen) using crystal structures of related targets (e.g., p38 MAP kinase) .

- Molecular Dynamics (MD) : Simulate conformational stability of the methoxypyridine group to reduce entropic penalties during binding .

- QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict activity trends in analogs .

Q. What experimental approaches can elucidate the metabolic pathways of this compound in preclinical models?

- Methodological Answer :

- In Vitro Systems : Incubate with liver microsomes/S9 fractions to identify phase I/II metabolites .

- Isotope Labeling : Synthesize ¹⁴C-labeled compound for mass balance studies in rodents .

- Biotransformation Mapping : Use tandem MS/MS to characterize hydroxylated or demethylated products, as shown for morpholine degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.